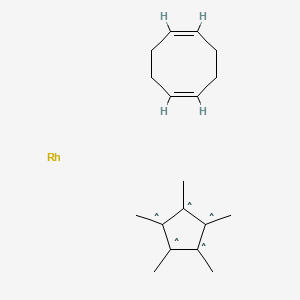
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is a coordination compound that features a rhodium(I) center bonded to a 1,5-cyclooctadiene ligand and a pentamethylcyclopentadiene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and pentamethylcyclopentadiene ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the rhodium center. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen gas or hydrides for reduction reactions. Substitution reactions often involve the use of phosphines, amines, or other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species. Substitution reactions typically result in new rhodium complexes with different ligand environments.
Scientific Research Applications
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is explored for its potential in biological applications, such as drug delivery and imaging.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
(1,5-Cyclooctadiene)pentamethylcyclopentadiene iridium(I): Similar in structure but with iridium instead of rhodium.
(1,5-Cyclooctadiene)pentamethylcyclopentadiene ruthenium(II): Contains ruthenium and exhibits different reactivity and catalytic properties.
Uniqueness
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is unique due to the specific electronic and steric properties imparted by the rhodium center and the ligands. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Properties
Molecular Formula |
C18H27Rh |
|---|---|
Molecular Weight |
346.3 g/mol |
InChI |
InChI=1S/C10H15.C8H12.Rh/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;/h1-5H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI Key |
ZLMXMQVXNZZYLE-GHDUESPLSA-N |
Isomeric SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















